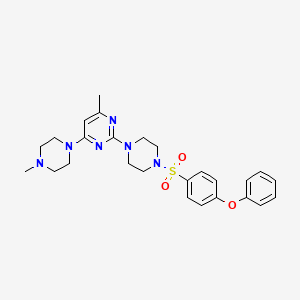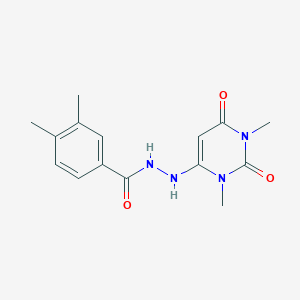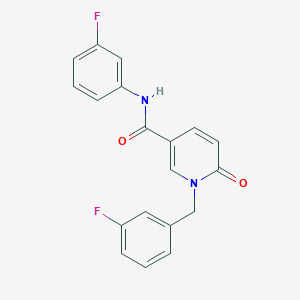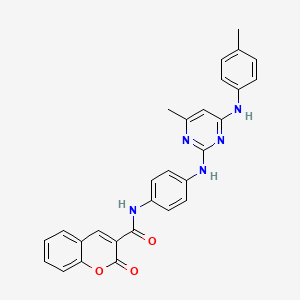
4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE is a complex organic compound with a unique structure that includes multiple piperazine and phenoxybenzene groups
Méthodes De Préparation
The synthesis of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves several steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds include those with piperazine and phenoxybenzene groups, such as:
N-Methyl-4-(4-methyl-1-piperazinyl)benzenamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: Another related compound with a different substitution pattern on the aromatic ring. The uniqueness of 4-METHYL-6-(4-METHYLPIPERAZIN-1-YL)-2-[4-(4-PHENOXYBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H32N6O3S |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C26H32N6O3S/c1-21-20-25(30-14-12-29(2)13-15-30)28-26(27-21)31-16-18-32(19-17-31)36(33,34)24-10-8-23(9-11-24)35-22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
Clé InChI |
HKDXYQUFPHSLST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11252242.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11252249.png)
![3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11252250.png)
![N-(4-chlorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252261.png)
![N-(3-chloro-4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252264.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252266.png)

![N-(4-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252277.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11252278.png)
![N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11252300.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B11252316.png)
![Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate](/img/structure/B11252320.png)

